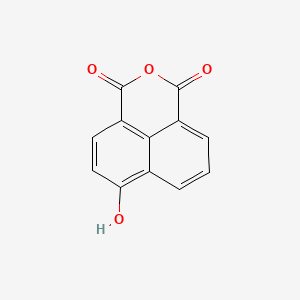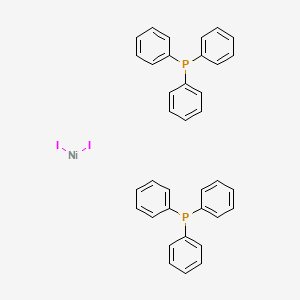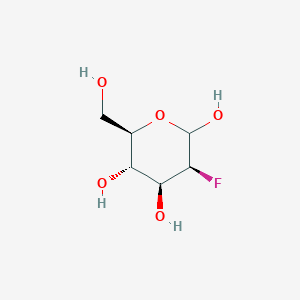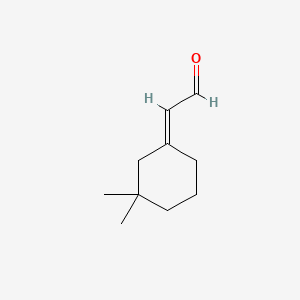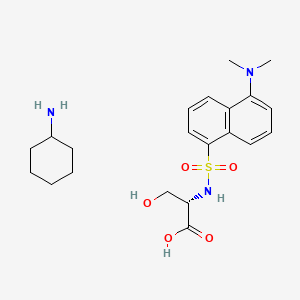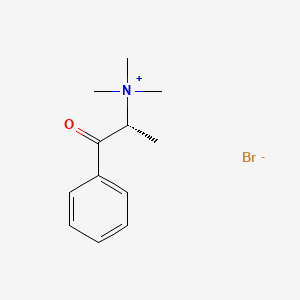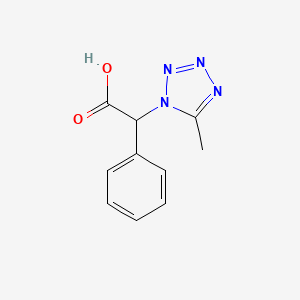
((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride, also known as AHOTMA, is a synthetic compound that has shown potential in various scientific research applications. It is a quaternary ammonium compound that is commonly used in biochemical and physiological experiments due to its unique properties.
Mecanismo De Acción
((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride works by inhibiting the activity of dihydrofolate reductase, an enzyme that is essential for the biosynthesis of folate. Folate is necessary for the synthesis of DNA, RNA, and proteins, making it crucial for cell growth and division. By inhibiting dihydrofolate reductase, ((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride can slow down or stop the growth of cancer cells. ((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride also inhibits the transport of certain amino acids across cell membranes by binding to the amino acid transporter protein.
Biochemical and Physiological Effects:
((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride has been shown to have a number of biochemical and physiological effects. Inhibition of dihydrofolate reductase leads to a decrease in folate levels, which can affect DNA, RNA, and protein synthesis. This can lead to cell growth arrest or death. Inhibition of amino acid transport can affect cellular metabolism and protein synthesis. ((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a high affinity for its target proteins, making it an effective inhibitor. However, ((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride also has some limitations. It can be toxic to cells at high concentrations, making it difficult to use in cell-based assays. It is also not very soluble in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving ((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride. One direction is to explore its potential as a cancer therapeutic. ((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride has shown promise in inhibiting the growth of cancer cells, and further research could lead to the development of new cancer treatments. Another direction is to study its effects on other cellular processes, such as amino acid metabolism and transport. ((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride could also be used as a tool to study the structure and function of its target proteins, which could lead to a better understanding of their roles in cellular processes. Overall, ((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride is a versatile compound with many potential applications in scientific research.
Métodos De Síntesis
((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride can be synthesized by reacting N,N-dimethyl-1,3-propanediamine with 2-ketoglutaric acid in the presence of sodium cyanoborohydride. The resulting product is then treated with hydrochloric acid to obtain ((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride chloride. The synthesis of ((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride is a multi-step process that requires careful attention to detail to obtain a pure and high-quality product.
Aplicaciones Científicas De Investigación
((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride has been used in various scientific research applications. It has been shown to inhibit the activity of a key enzyme involved in the biosynthesis of folate, which is essential for cell growth and division. This inhibition has potential therapeutic applications in cancer treatment. ((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride has also been used as a tool to study the transport of amino acids across cell membranes. It has been shown to inhibit the transport of certain amino acids, which can help researchers better understand the mechanisms involved in amino acid transport.
Propiedades
Número CAS |
5261-99-4 |
|---|---|
Nombre del producto |
((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride |
Fórmula molecular |
C7H15ClN2O2 |
Peso molecular |
194.66 g/mol |
Nombre IUPAC |
(5-amino-3-hydroxy-5-oxopentylidene)-dimethylazanium;chloride |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-9(2)4-3-6(10)5-7(8)11;/h4,6,10H,3,5H2,1-2H3,(H-,8,11);1H |
Clave InChI |
LTELZMDSXFWIGP-UHFFFAOYSA-N |
SMILES |
C[N+](=CCC(CC(=O)N)O)C.[Cl-] |
SMILES canónico |
C[N+](=CCC(CC(=O)N)O)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




